molecular formula C15H15N5O B10862632 7-(furan-2-ylmethyl)-2,8,9-trimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine

7-(furan-2-ylmethyl)-2,8,9-trimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine

Cat. No.: B10862632
M. Wt: 281.31 g/mol
InChI Key: AEHUHMAFHROEDK-UHFFFAOYSA-N
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Description

7-(2-FURYLMETHYL)-2,8,9-TRIMETHYL-7H-PYRROLO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDINE is a heterocyclic compound that belongs to the class of pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, featuring a fused triazole and pyrimidine ring system, makes it an interesting subject for scientific research.

Preparation Methods

Chemical Reactions Analysis

7-(2-FURYLMETHYL)-2,8,9-TRIMETHYL-7H-PYRROLO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDINE undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include formamide, formic acid, and triethyl orthoformate . For example, the reaction with formamide and formic acid can lead to the formation of pyrazolo[3,4-d]pyrimidines . The major products formed from these reactions depend on the specific reagents and conditions used.

Comparison with Similar Compounds

Similar compounds to 7-(2-FURYLMETHYL)-2,8,9-TRIMETHYL-7H-PYRROLO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDINE include other pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives . These compounds also exhibit significant biological activities and have been studied for their potential as CDK2 inhibitors . The uniqueness of 7-(2-FURYLMETHYL)-2,8,9-TRIMETHYL-7H-PYRROLO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDINE lies in its specific structural features and the presence of the furylmethyl group, which may contribute to its distinct biological activities.

Properties

Molecular Formula

C15H15N5O

Molecular Weight

281.31 g/mol

IUPAC Name

10-(furan-2-ylmethyl)-4,11,12-trimethyl-3,5,6,8,10-pentazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene

InChI

InChI=1S/C15H15N5O/c1-9-10(2)19(7-12-5-4-6-21-12)14-13(9)15-17-11(3)18-20(15)8-16-14/h4-6,8H,7H2,1-3H3

InChI Key

AEHUHMAFHROEDK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(C2=C1C3=NC(=NN3C=N2)C)CC4=CC=CO4)C

Origin of Product

United States

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